molecular formula C18H23NO4 B1670247 Denopamine CAS No. 71771-90-9

Denopamine

Cat. No. B1670247
CAS RN: 71771-90-9
M. Wt: 317.4 g/mol
InChI Key: VHSBBVZJABQOSG-INIZCTEOSA-N
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Description

Denopamine is a cardiotonic drug that acts as a β1 adrenergic receptor agonist . It is used in the treatment of angina and may also have potential uses in the treatment of congestive heart failure .


Synthesis Analysis

Denopamine has been synthesized from para-allyloxybenzaldehyde via ®-2-hydroxy-2-[(2-propenyloxy)phenyl]acetonitrile . A practical and efficient two-step synthetic process for the preparation of ®-(-)-denopamine has been developed . A simple and efficient stereoselective synthesis of ®-denopamine from optically active ®-2-azido-1-arylethanols has also been described .


Molecular Structure Analysis

Denopamine contains a total of 47 bonds; 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers (aromatic) .


Chemical Reactions Analysis

Denopamine’s chemical reactions involve enamine/dienamine and Brønsted Acid Catalysis . The Z/E dilemma for the second double bond of the dienamines shows how the kinetics of a reaction can be changed to allow for the detection of reaction intermediates .


Physical And Chemical Properties Analysis

Denopamine has a molecular formula of C18H23NO4 and a molecular weight of 317.4 g/mol . It has a dimethoxybenzene structure .

Scientific Research Applications

Cardiac and Vascular Effects

Denopamine, a selective β1-adrenergic agonist, has shown significant effects in cardiac and vascular studies. It prolongs survival in congestive heart failure induced by viral myocarditis, primarily by suppressing tumor necrosis factor-alpha (TNF-α) production in the heart. This indicates its potential therapeutic role in heart failure due to myocarditis (Nishio et al., 1998). Furthermore, denopamine has been found to possess α1H-adrenoceptor antagonist activity in isolated blood vessels, which may contribute to its vasodilatory effect in vivo (Fujimoto & Itoh, 1995).

Pharmacological Properties

Denopamine exhibits distinct pharmacological properties and mechanisms of action in experimental animals. As a β1-agonist derived from a β2-agonist, trimetoquinol, it has been used clinically for chronic heart failure in Japan since 1988. Its selective nature and positive inotropic effects with minor side effects are notable (Nagao et al., 1991).

Metabolic Pathways

Denopamine undergoes regioselective glucuronidation, showing marked species differences. In humans, the alcoholic glucuronide of denopamine is predominantly formed, which is mainly catalyzed by the UGT2B7 enzyme. This aspect of its metabolism is significant for understanding its pharmacokinetics and therapeutic effects (Kaji & Kume, 2005).

Impact on Myocardial Contractility

Denopamine has been studied for its impact on myocardial contractility. It interacts with myocardial alpha adrenoceptors and influences intracellular calcium transients, indicating its complex mechanism of action in regulating myocardial function (Kohi et al., 1993).

Future Directions

Denopamine has potential uses in the treatment of congestive heart failure and for clearing pulmonary oedema . It has been suggested that denopamine may be able to relieve vasospastic angina pectoris in many more cases . It has also been found to prolong survival in a murine model of congestive heart failure induced by viral myocarditis .

properties

IUPAC Name

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSBBVZJABQOSG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045800
Record name Denopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denopamine

CAS RN

71771-90-9
Record name Denopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71771-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denopamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R(-)-Denopamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
BM Trost, VSC Yeh, H Ito, N Bremeyer - Organic Letters, 2002 - ACS Publications
Syntheses of variously modified ligands for the dinuclear zinc catalysts for the asymmetric aldol and nitroaldol (Henry) reactions are reported. Catalytic enantioselective nitroaldol …
Number of citations: 338 pubs.acs.org
T Ishide - Current medical research and opinion, 2002 - Taylor & Francis
… use of denopamine with a nitrate (case Nos. 1, 2, 3, 7 and 8), four used denopamine with a … Two of the three cases in which denopamine was ineffective used denopamine only (case …
Number of citations: 16 www.tandfonline.com
JS Yadav, PT Reddy, S Nanda, AB Rao - Tetrahedron: Asymmetry, 2002 - Elsevier
A simple and efficient stereoselective synthesis of (R)-denopamine and other naturally occurring hydroxy amides from optically active (R)-2-azido-1-arylethanols, is described for the first …
Number of citations: 104 www.sciencedirect.com
EJ Corey, JO Link - The Journal of Organic Chemistry, 1991 - ACS Publications
Recent advances in drug specificity and duration of action have produced/3-blockers and agonists that are highly effective in the treatment of cardiovascular disease, cardiac failure, …
Number of citations: 130 pubs.acs.org
T Sakuma, C Tuchihara, M Ishigaki… - Journal of Applied …, 2001 - journals.physiology.org
… , inhibited denopamine-stimulated alveolar fluid clearance. The potency of denopamine was … In summary, denopamine, a selective β 1 -adrenergic agonist, stimulates alveolar fluid …
Number of citations: 62 journals.physiology.org
RFC Brown, AC Donohue, WR Jackson, TD McCarthy - Tetrahedron, 1994 - Elsevier
… Prior to 199 1 the only reported synthesis gave (-)-denopamine (3) in … -denopamine (3) using his CBS 33 reduction technology. Very recently, an asymmetric synthesis of (-)-denopamine …
Number of citations: 82 www.sciencedirect.com
G Shang, D Liu, SE Allen, Q Yang… - Chemistry–A European …, 2007 - Wiley Online Library
Two β‐receptor agonists (−)‐denopamine and (−)‐arbutamine were prepared in good yields and enantioselectivities by asymmetric hydrogenation of unprotected amino ketones for the …
H Yokoyama, T Yanagisawa, N Taira - Journal of cardiovascular …, 1988 - europepmc.org
… The PIE of denopamine was augmented by 3-… denopamine were abolished by 10(-6) M atenolol or 3 X 10(-6) M carbachol. From these results we concluded that the PIE of denopamine …
Number of citations: 42 europepmc.org
Y Zheng, X Zhang, R Zhang, B Ma - Green Synthesis and Catalysis, 2021 - Elsevier
A practical and efficient two-step synthetic process for the preparation of (R)-(-)-denopamine has been developed. The key step asymmetric hydrogenation was conducted at mild …
Number of citations: 7 www.sciencedirect.com
R Nishio, A Matsumori, T Shioi, WZ Wang… - Journal of the American …, 1998 - jacc.org
Objectives. This study was designed to examine the effects of denopamine, a selective β1-adrenergic agonist, in a murine model of congestive heart failure (CHF) due to viral …
Number of citations: 34 www.jacc.org

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